N,N'-bis(4-phenylbutyl)hexanediamide is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of diamides, which are organic compounds containing two amide groups. Given its structural properties, it has garnered interest for its potential biological activities, particularly in drug design and development.
The compound can be synthesized through various chemical reactions involving hexanediamine and phenylbutyric acid derivatives. It is not widely available commercially and is primarily synthesized in laboratory settings for research purposes.
N,N'-bis(4-phenylbutyl)hexanediamide can be classified as:
The synthesis of N,N'-bis(4-phenylbutyl)hexanediamide typically involves the reaction of hexanediamine with 4-phenylbutyric acid or its derivatives. The general synthetic route can be outlined as follows:
The synthesis may involve the use of solvents such as dimethylformamide or dichloromethane, which help dissolve the reactants and facilitate the reaction. The reaction mechanism typically follows a nucleophilic acyl substitution pathway, where the amine attacks the carbonyl carbon of the acid.
N,N'-bis(4-phenylbutyl)hexanediamide features a central hexane backbone with two phenylbutyl groups attached via amide linkages. The molecular formula can be represented as .
N,N'-bis(4-phenylbutyl)hexanediamide can participate in various chemical reactions typical for amides:
The stability of N,N'-bis(4-phenylbutyl)hexanediamide under different pH levels and temperatures is crucial for its applications in biological systems, especially in drug formulation.
The mechanism of action for N,N'-bis(4-phenylbutyl)hexanediamide in biological systems is not fully elucidated but is believed to involve interaction with specific biological targets, such as enzymes or receptors.
In computational studies, docking experiments have shown that similar compounds exhibit binding affinities towards certain protein targets, suggesting potential inhibitory effects on enzymatic activities relevant to diseases such as cancer or viral infections.
N,N'-bis(4-phenylbutyl)hexanediamide has potential applications in:
N,N'-bis(4-phenylbutyl)hexanediamide is a symmetric diamide featuring a linear hexanedioyl (adipoyl) core linked to two 4-phenylbutylamine units. Its systematic IUPAC name is N^1^,N^6^-bis(4-phenylbutyl)hexanediamide, with the molecular formula C~34~H~44~N~2~O~2~ (molecular weight: 512.7 g/mol). Key identifiers include:
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| Systematic Name | N^1^,N^6^-bis(4-phenylbutyl)hexanediamide |
| Molecular Formula | C~34~H~44~N~2~O~2~ |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)CCCC |
| InChIKey | FJEBXMCCUQWXKT-UHFFFAOYSA-N |
| Alternative Names | Hexanediamide, N,N'-bis(4-phenylbutyl)-; Adipic bis(4-phenylbutylamide) |
This compound emerged from early 21st-century research into functionalized diamides, initially investigated as synthetic intermediates for polymers and liquid crystals. Its synthesis typically follows classic amidation protocols:
This molecule belongs to two key structural classes:
Medicinal Chemistry:
Materials Science:
Table 2: Key Applications and Properties
| Domain | Function/Property | Performance Metrics |
|---|---|---|
| Drug Design | SARS-CoV-2 M^pro^ inhibition | Binding energy: -16.31 kcal/mol [8] |
| Materials | Thermal decomposition threshold | >400°C [6] |
| Solubility | Organic solvents | DMSO: >50 mM; Water: <0.1 mM [5] |
| Supramolecular | Hydrogen-bonding capacity | 2 H-bond donors, 2 acceptors [7] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: